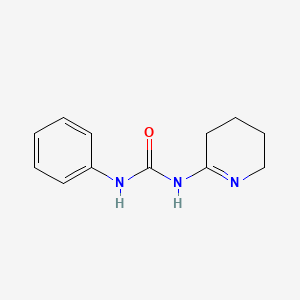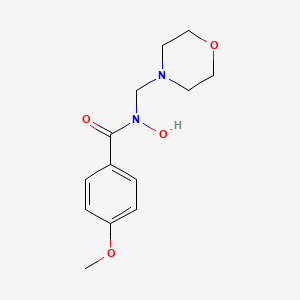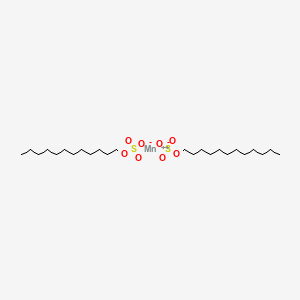
Decyl hydrogen sulphate, manganese(2+) salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Decyl hydrogen sulphate, manganese(2+) salt is a chemical compound with the molecular formula C12H26MnO4S It is a manganese salt of decyl hydrogen sulphate, which is an anionic surfactant
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of decyl hydrogen sulphate, manganese(2+) salt typically involves the reaction of decyl hydrogen sulphate with a manganese(2+) salt. One common method is to react decyl hydrogen sulphate with manganese(2+) chloride in an aqueous solution. The reaction is carried out under controlled conditions to ensure the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up by using larger reactors and optimized reaction conditions. The process involves the careful addition of decyl hydrogen sulphate to a solution containing manganese(2+) ions, followed by purification steps to isolate the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Decyl hydrogen sulphate, manganese(2+) salt can undergo various chemical reactions, including:
Reduction: The manganese(2+) ion can also be reduced to manganese(0) in the presence of strong reducing agents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride can be used.
Substitution: Reagents like alkyl halides and nucleophiles are commonly used in substitution reactions.
Major Products Formed
Oxidation: Higher oxidation states of manganese, such as manganese(3+) and manganese(4+).
Reduction: Manganese metal (Mn).
Substitution: Various substituted derivatives of decyl hydrogen sulphate.
Wissenschaftliche Forschungsanwendungen
Decyl hydrogen sulphate, manganese(2+) salt has several scientific research applications:
Wirkmechanismus
The mechanism of action of decyl hydrogen sulphate, manganese(2+) salt involves its interaction with molecular targets and pathways. The manganese(2+) ion can participate in redox reactions, influencing various biochemical processes. In biological systems, it can act as a cofactor for enzymes, facilitating catalytic reactions . The decyl hydrogen sulphate moiety contributes to the compound’s surfactant properties, enhancing its ability to interact with lipid membranes and proteins .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Sodium tetradecyl sulfate: An anionic surfactant used in medicine and industry.
Potassium permanganate: A strong oxidizing agent used in various chemical reactions.
Manganese(II) sulfate: A manganese salt with applications in agriculture and industry.
Uniqueness
Decyl hydrogen sulphate, manganese(2+) salt is unique due to its combination of surfactant properties and redox activity. This dual functionality makes it valuable in diverse applications, from catalysis to biomedical research .
Eigenschaften
CAS-Nummer |
38344-88-6 |
|---|---|
Molekularformel |
C24H50MnO8S2 |
Molekulargewicht |
585.7 g/mol |
IUPAC-Name |
dodecyl sulfate;manganese(2+) |
InChI |
InChI=1S/2C12H26O4S.Mn/c2*1-2-3-4-5-6-7-8-9-10-11-12-16-17(13,14)15;/h2*2-12H2,1H3,(H,13,14,15);/q;;+2/p-2 |
InChI-Schlüssel |
XNOVTKYXONNKRE-UHFFFAOYSA-L |
Kanonische SMILES |
CCCCCCCCCCCCOS(=O)(=O)[O-].CCCCCCCCCCCCOS(=O)(=O)[O-].[Mn+2] |
Verwandte CAS-Nummern |
151-41-7 (Parent) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-Butyl-2-[4-(diethylamino)phenyl]quinolin-1-ium iodide](/img/structure/B14670011.png)
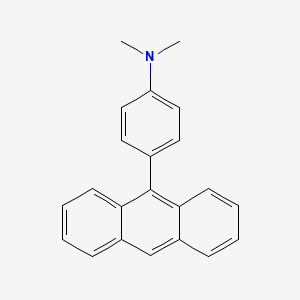
![sodium;2-[2-[(E)-octadec-8-enoxy]ethoxy]acetate](/img/structure/B14670038.png)
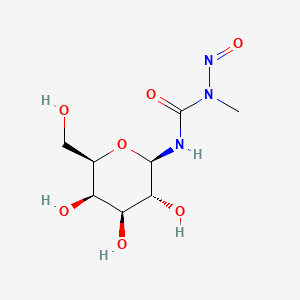
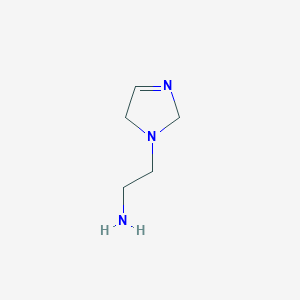
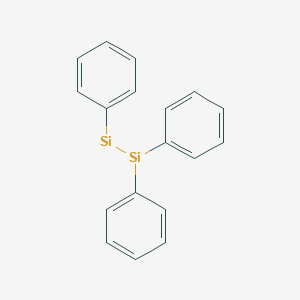
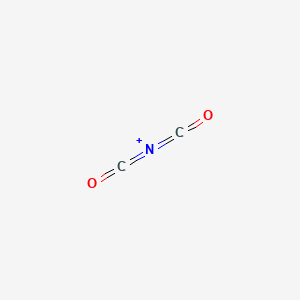
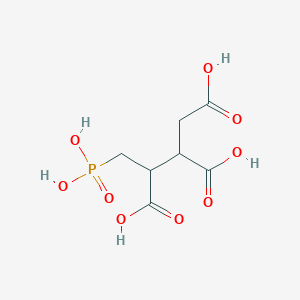
![5-[(3,4,5-Trimethoxyphenyl)methyl]pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B14670069.png)
![[10,13-dimethyl-17-(2-oxooxolan-3-yl)-2,3,4,5,6,7,8,9,11,12,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B14670072.png)
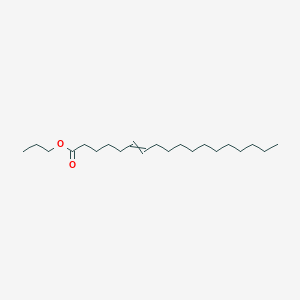
![1-Chlorobicyclo[2.2.1]heptan-2-one](/img/structure/B14670081.png)
